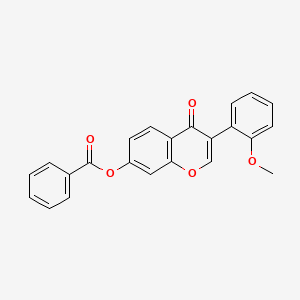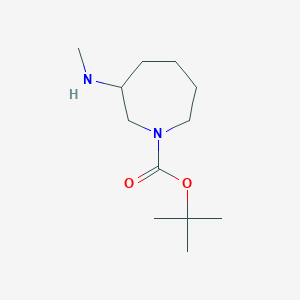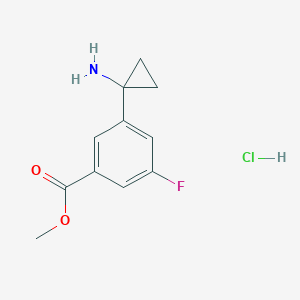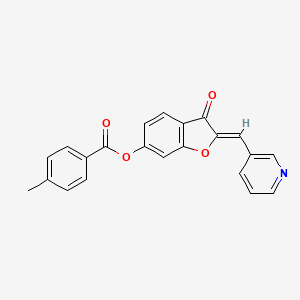
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate" is a derivative of chromen, which is a chemical compound with a benzopyran skeleton. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of a methoxyphenyl group and a benzoate ester moiety in the compound suggests that it may exhibit unique chemical and biological properties.
Synthesis Analysis
The synthesis of chromen derivatives often involves multi-step reactions, starting from various phenolic or anilino precursors. For instance, the synthesis of related compounds such as benzoaryl-5-yl(2-hydroxyphenyl)methanones involves photoinduced rearrangement of arylvinyl chromones . Similarly, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones includes reductive amination steps . These methods highlight the versatility of chromen synthesis, which may be applicable to the synthesis of "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate".
Molecular Structure Analysis
The molecular structure of chromen derivatives is characterized by the presence of a 4H-chromen-4-one core, which can be further substituted with various functional groups. The crystal structure of related compounds, such as 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, reveals a conjugated system that may influence the electronic properties of the molecule . The molecular structure of "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate" would likely exhibit similar characteristics, with potential implications for its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Chromen derivatives can participate in various chemical reactions, often influenced by their functional groups. For example, the photo-reorganization of chromenones can lead to the formation of complex pentacyclic structures . The reactivity of "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate" could be explored through similar photochemical processes or other reactions that leverage the reactivity of the chromen core and its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen derivatives are determined by their molecular structure. For instance, the antioxidant activity of a novel benzamide chromen derivative was assessed using X-ray diffraction and DFT calculations, revealing insights into its electronic properties and potential reactivity . The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate" would likely have distinct physical and chemical properties, such as solubility, melting point, and reactivity, which could be analyzed using similar experimental and computational techniques.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Crown Ether Derivatives: 3-Phenyl chromenone-crown ethers, related to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate, have been synthesized, showcasing their potential in forming complexes with various cations (Bulut & Erk, 2001).
- Antibacterial Applications: A study reported the synthesis of 4-hydroxy-chromen-2-one derivatives with significant antibacterial activity (Behrami & Dobroshi, 2019).
Photoreactivity and Synthesis Methods
- Photo-Reorganization: Research on 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, closely related to the compound , highlights the formation of angular pentacyclic compounds through photo-reorganization, revealing potential applications in green chemistry and organic synthesis (Dalal et al., 2017).
Biological Activities
- Anti-Juvenile Hormone Activity: Derivatives of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate have shown biological activities, such as anti-juvenile hormone activity, in silkworm larvae, indicating a potential role in pest control and insect growth regulation (Furuta et al., 2010).
Material Synthesis and Structural Analysis
- Synthesis of Complex Molecules: The synthesis and structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate demonstrate the complex structures that can be achieved with chromenone derivatives, which may have implications in material science (Manolov, Morgenstern, & Hegetschweiler, 2012).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity: Chromenone derivatives, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have been synthesized and evaluated for significant antimicrobial activity, contributing to the potential use in combating bacterial and fungal infections (Mandala et al., 2013).
- Antioxidant Properties: Investigation into 4-hydroxycoumarin derivatives, closely related to the compound of interest, has revealed notable antioxidant properties, suggesting applications in the development of therapeutic agents for oxidative stress-related conditions (Stanchev et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-26-20-10-6-5-9-17(20)19-14-27-21-13-16(11-12-18(21)22(19)24)28-23(25)15-7-3-2-4-8-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXBWAKAFZSHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3003338.png)

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)



![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)
![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)